6-Bromo-1,4-benzodioxin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Bromobenzo[b][1,4]dioxine is an aryl halide with the molecular formula C8H7BrO2. It is a derivative of 1,4-benzodioxane, where a bromine atom is substituted at the 6th position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 6-Bromobenzo[b][1,4]dioxine can be synthesized from 1,4-benzodioxane through bromination. The reaction typically involves the use of bromine in acetic acid as the brominating agent. The process is carried out under controlled conditions to ensure the selective bromination at the 6th position .
Industrial Production Methods: While specific industrial production methods for 6-Bromobenzo[b][1,4]dioxine are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, concentration, and reaction time, to achieve high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 6-Bromobenzo[b][1,4]dioxine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as alkoxides or amines, under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific examples are less documented.
Alkoxycarbonylation: This reaction involves the use of sodium tert-butoxide and carbon monoxide to yield 2,3-dihydro-benzo[1,4]dioxine-6-carboxylic acid t-butyl ester.
Common Reagents and Conditions:
Bromination: Bromine in acetic acid.
Substitution: Various nucleophiles in the presence of a base.
Alkoxycarbonylation: Sodium tert-butoxide and carbon monoxide.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted benzo[b][1,4]dioxines can be formed.
Alkoxycarbonylation Product: 2,3-dihydro-benzo[1,4]dioxine-6-carboxylic acid t-butyl ester.
Wissenschaftliche Forschungsanwendungen
6-Bromobenzo[b][1,4]dioxine has several applications in scientific research:
Organic Synthesis: It serves as a starting material for the synthesis of various organic compounds, including chiral diphosphines like SYNPHOS and DIFLUORPHOS.
Medicinal Chemistry: The compound is used in the development of potential therapeutic agents due to its unique chemical structure.
Biological Studies: It is employed in studies involving enzyme interactions and metabolic pathways.
Industrial Applications: While specific industrial applications are less documented, its derivatives may be used in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 6-Bromobenzo[b][1,4]dioxine involves its interaction with various molecular targets. The bromine atom’s presence allows for selective reactions, making it a valuable intermediate in organic synthesis. The compound’s effects are mediated through its ability to undergo substitution and other reactions, leading to the formation of biologically active molecules.
Vergleich Mit ähnlichen Verbindungen
1,4-Benzodioxane: The parent compound without the bromine substitution.
6-Bromo-1,3-benzodioxole-5-carboxaldehyde: Another brominated derivative with different substitution patterns.
Polychlorinated Dibenzodioxins (PCDDs): Structurally related but with chlorine atoms instead of bromine.
Uniqueness: 6-Bromobenzo[b][1,4]dioxine is unique due to its specific bromine substitution, which imparts distinct reactivity and potential applications. Its ability to undergo selective substitution reactions makes it a valuable intermediate in synthetic chemistry.
Eigenschaften
Molekularformel |
C8H5BrO2 |
---|---|
Molekulargewicht |
213.03 g/mol |
IUPAC-Name |
6-bromo-1,4-benzodioxine |
InChI |
InChI=1S/C8H5BrO2/c9-6-1-2-7-8(5-6)11-4-3-10-7/h1-5H |
InChI-Schlüssel |
GAYDMZAMIRJBMY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1Br)OC=CO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.